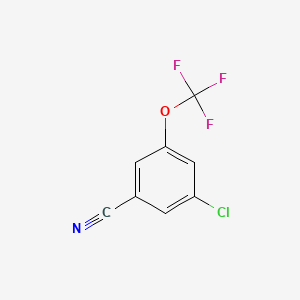

3-Chloro-5-(trifluoromethoxy)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

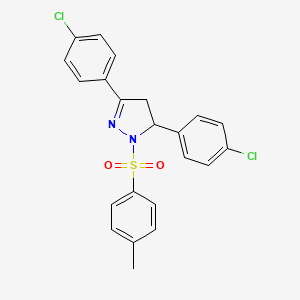

3-Chloro-5-(trifluoromethoxy)benzonitrile is a chemical compound with the molecular formula C8H3ClF3NO . It has a molecular weight of 221.57 . The compound is typically in a clear liquid form .

Molecular Structure Analysis

The InChI code for 3-Chloro-5-(trifluoromethoxy)benzonitrile is 1S/C8H3ClF3NO/c9-6-1-5(4-13)2-7(3-6)14-8(10,11)12/h1-3H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

3-Chloro-5-(trifluoromethoxy)benzonitrile is a clear liquid . It should be stored at ambient temperature .Wissenschaftliche Forschungsanwendungen

Catalytic Activities

Oxidation Catalysis

A study by Kadish et al. (2008) explored the catalytic activities of cobalt corroles in the oxidation of dioxygen, highlighting the potential use of similar compounds in catalysis. Although 3-Chloro-5-(trifluoromethoxy)benzonitrile was not directly mentioned, the research on corroles with various substituents suggests the role of fluoro-substituted benzonitriles in modifying catalytic efficiency and selectivity (Kadish, Shen, Frémond, Chen, El Ojaimi, Chkounda, Gros, Barbe, Ohkubo, Fukuzumi, & Guilard, 2008).

Organic Synthesis

Electrophilic Trifluoromethylation

Mejía and Togni (2012) reported on the rhenium-catalyzed trifluoromethylation of aromatic compounds, utilizing hypervalent iodine reagents. This research illustrates the broader utility of trifluoromethylated benzonitriles in organic synthesis, offering insights into the reactivity and potential applications of 3-Chloro-5-(trifluoromethoxy)benzonitrile in constructing complex fluorinated molecules (Mejía & Togni, 2012).

Electrochemical Studies

Proton Donors in Aprotic Solution

Research by Sokolová, Gál, and Valášek (2012) on chlorinated hydroxybenzonitriles as efficient proton donors in electrochemical studies highlights the importance of functionalized benzonitriles in understanding proton transfer mechanisms. This study, while focusing on chloro-hydroxy derivatives, underscores the potential of 3-Chloro-5-(trifluoromethoxy)benzonitrile in similar electrochemical applications (Sokolová, Gál, & Valášek, 2012).

Materials Science

High-Voltage Lithium-Ion Batteries

Huang et al. (2014) explored 4-(Trifluoromethyl)-benzonitrile as a novel electrolyte additive for high voltage lithium-ion batteries, indicating the potential of trifluoromethylated benzonitriles in enhancing the performance and stability of energy storage materials. The study provides a basis for considering 3-Chloro-5-(trifluoromethoxy)benzonitrile in the development of advanced battery technologies (Huang, Xing, Wang, Xu, Li, Xie, & Xia, 2014).

Photocatalysis

Photocatalytic Electron Transfer

Research by Steren et al. (1996) into the reactions of triplet C60 with chloranil and perylene in benzonitrile solutions demonstrates the role of benzonitrile derivatives in facilitating electron transfer processes. This suggests the potential application of 3-Chloro-5-(trifluoromethoxy)benzonitrile in photocatalytic systems, particularly in enhancing the efficiency of electron transfer reactions (Steren, Willigen, Biczók, Gupta, & Linschitz, 1996).

Safety And Hazards

The compound is classified as dangerous, with hazard statements including H311 (Toxic in contact with skin), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

3-chloro-5-(trifluoromethoxy)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF3NO/c9-6-1-5(4-13)2-7(3-6)14-8(10,11)12/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXIPYHUMXOYSSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)(F)F)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5-(trifluoromethoxy)benzonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-butoxy-3-methoxybenzyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2739866.png)

![5-[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2739873.png)

![5-[(2-Chloro-4-fluorophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2739876.png)

![3-cyclopentyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2739878.png)